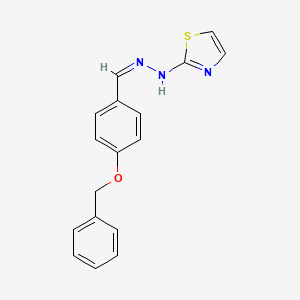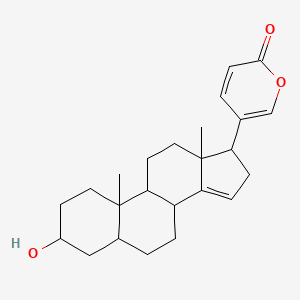
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid is a complex organic compound characterized by the presence of a cyclic structure with multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid typically involves a series of organic reactions. One common method is the Mannich reaction, which incorporates excited-state proton transfer reactions . This method is favored for its ability to produce highly sensitive compounds with specific spectral properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound’s properties are exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways . Its structure allows it to participate in proton transfer reactions, which are crucial in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: Known for its application as a metal cation probe.
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde: Used in early discovery research for its unique chemical properties.
5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Utilized in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Uniqueness
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
322409-60-9 |
|---|---|
Molecular Formula |
C15H27NO7 |
Molecular Weight |
333.38 g/mol |
IUPAC Name |
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid |
InChI |
InChI=1S/C15H27NO7/c17-14(2-1-3-15(18)19)16-4-6-20-8-10-22-12-13-23-11-9-21-7-5-16/h1-13H2,(H,18,19) |
InChI Key |
WEOICWXRWKFBII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCCC(=O)O |
solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
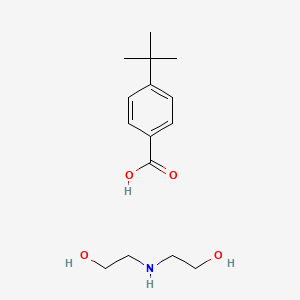
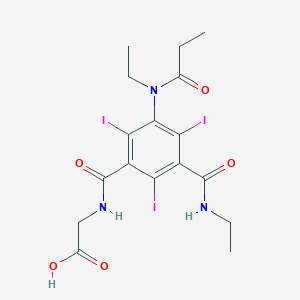

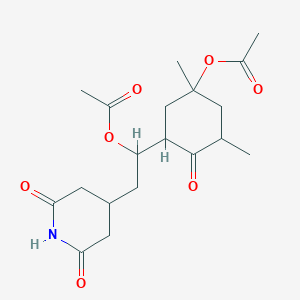
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
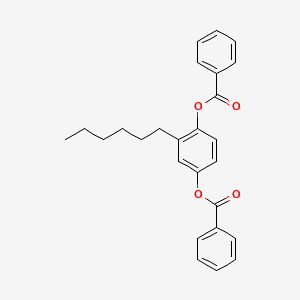
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
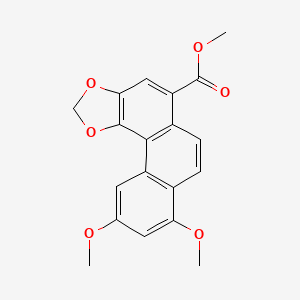
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
